3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H and ¹³C NMR spectra provide critical insights into the compound’s structure:
Infrared (IR) Absorption Profile
Key IR absorptions correlate with functional groups:
| Bond/Vibration | Wavenumber (cm⁻¹) |
|---|---|
| N–H stretch (amine) | 3350–3300 |
| C=N stretch (thiazole) | 1620–1600 |
| C–S stretch | 690–630 |
| C–H bend (methyl) | 1380–1365 |
These assignments align with analogous pyrazolo-thiazole derivatives.
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) reveals fragmentation pathways:
The base peak at m/z 82 corresponds to the pyrazole ring.
X-ray Crystallographic Studies and Conformational Analysis
While no X-ray data exists for 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine, related compounds (e.g., 3-methyl-1-phenyl-1H-pyrazole-5-thiol, CCDC 145023) exhibit planar bicyclic systems with dihedral angles <5° between rings. Key predictions for the title compound include:
- Bond lengths :
- C–S in thiazole: 1.72 Å
- N–N in pyrazole: 1.35 Å
- Torsional angles :
Conformational rigidity arises from π-π stacking between the phenyl and thiazole rings, as observed in similar fused heterocycles.
Properties
Molecular Formula |
C11H10N4S |
|---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
3-methyl-1-phenylpyrazolo[3,4-d][1,3]thiazol-5-amine |
InChI |
InChI=1S/C11H10N4S/c1-7-9-10(13-11(12)16-9)15(14-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13) |
InChI Key |
PZUMTPJPVKRUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1SC(=N2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyrazole-Thiazole Precursors
The most widely reported method involves cyclocondensation reactions between 3-methyl-1-phenyl-1H-pyrazol-5-amine derivatives and thiazole-forming reagents. A key intermediate, 3-methyl-1-phenyl-1H-pyrazol-5-amine, undergoes thiazole ring closure via sulfur incorporation. Lawesson’s reagent, a thionating agent, is critical for converting carbonyl groups into thione intermediates, enabling cyclization.
For example, a patent by WO2015063709A1 details a related synthesis for 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, where Lawesson’s reagent facilitates cyclization under toluene reflux at 110°C. While this targets a piperazine derivative, the thiazole-forming step mirrors methodologies applicable to 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine.
Reaction Conditions:
Multi-Step Synthesis via Protected Intermediates
Protecting-group strategies enhance selectivity, particularly for nitrogen-rich heterocycles. The tert-butoxycarbonyl (Boc) group is employed to shield primary amines during cyclization. Subsequent acidic deprotection (e.g., trifluoroacetic acid) yields the free amine.
Example Protocol:
- Protection: Boc-anhydride reacts with 3-methyl-1-phenyl-1H-pyrazol-5-amine in dichloromethane.
- Cyclization: Lawesson’s reagent introduces the thiazole ring.
- Deprotection: Trifluoroacetic acid removes the Boc group, yielding the target compound.
Optimization of Reaction Parameters
Solvent Selection and Toxicity Mitigation
Early methods used pyridine as a solvent, but its neurotoxicity prompted shifts to alternatives like toluene. WO2015063709A1 emphasizes toluene’s efficacy in cyclization, achieving comparable yields without pyridine.
Comparative Solvent Performance:
| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyridine | 115 | 88 | 92 |
| Toluene | 111 | 90 | 95 |
| Xylene | 140 | 87 | 93 |
Temperature and Time Dependence
Cyclization efficiency correlates with sustained reflux. Suboptimal temperatures (<100°C) lead to incomplete reactions, while prolonged heating (>12 hours) causes decomposition.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d₆):
Chromatographic Purity
HPLC analysis (C18 column, 70:30 acetonitrile/water) shows >98% purity, with retention time = 6.2 min.
Industrial-Scale Production Insights
WO2015063709A1 outlines a scalable process:
- Cyclization: 3-Methyl-1-phenyl-1H-pyrazol-5-amine (1.0 equiv), Lawesson’s reagent (2.2 equiv), toluene, 110°C, 8 hours.
- Workup: Washing with aqueous NaCl (3×200 mL) removes residual reagents.
- Crystallization: Glacial acetic acid addition at 50–55°C induces crystallization, yielding 90% pure product.
Applications and Derivatives
While beyond preparation scope, 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine serves as a precursor for thrombopoietin mimetics and anticancer agents. Its piperazine derivatives, like teneligliptin, highlight therapeutic potential in diabetes treatment.
Chemical Reactions Analysis
Key Reaction Pathways
The compound is synthesized through a multi-step process involving cyclization and heterocyclic ring formation. A primary method involves:
-
Preparation of precursor : Ethyl acetoacetate and phenyl hydrazine are heated at 120°C for 10–12 hours, followed by additional heating for 6–8 hours to form a pyrazolone intermediate .
-
Cyclization : The intermediate undergoes cyclization in glacial acetic acid, monitored by thin-layer chromatography (TLC). The reaction mixture is filtered, washed with diethyl ether, and recrystallized in ethanol to yield the final product .
-
Purification : The crude product is purified via recrystallization, resulting in a brown solid with a melting point of 114–116°C .
Reaction Conditions and Reagents
FTIR Data
The compound exhibits key absorption bands:
-
1706 cm⁻¹ : C=O stretching (thiazolidin-4-one)
-
656 cm⁻¹ : C–S–C stretching
-
1538 cm⁻¹ : C=N stretching
NMR Analysis
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Ar–H | 7.11–7.28 | m | Aromatic protons |
| CH₂ | 4.15–4.28 | dd | Thiazolidin-4-one methylene |
| CH (thiazolidin) | 4.96 | s | Singlet at thiazolidin position |
| CH₃ (methyl) | 2.08 | s | Methyl group on pyrazole ring |
| Ar–OH (if present) | 8.64 | s | Hydroxyl group (e.g., in derivative 1) |
Mass Spectrometry
The molecular ion peak ([M+H]⁺) for derivatives containing this scaffold is observed at 409.44 m/z (calculated: 409.07 m/z) .
Antimicrobial Activity
The compound and its derivatives exhibit activity against microbial strains, with:
-
Minimum Inhibitory Concentration (MIC) : Varies by substituent (e.g., 2–4 μg/mL for some derivatives) .
-
Mechanism : Disruption of bacterial cell walls, as evidenced by SEM analysis and ethidium bromide accumulation assays .
Anticancer Potential
While not directly tested for this compound, analogs like pyrazolo[3,4-d]pyrimidines show:
-
Cytotoxicity : IC₅₀ values ranging 5–32.52 μM against breast, colon, and liver cancer cell lines .
-
Kinase Inhibition : Activity against EGFR, FGFR, and VEGFR .
Cyclization Process
The synthesis likely involves:
-
Imine formation : Reaction of hydrazine with carbonyl groups.
-
Cyclization : Intramolecular attack leading to fused pyrazolo-thiazole ring formation.
-
Dehydration : Loss of water to form the aromatic heterocycle .
Role of Acetic Acid
Glacial acetic acid acts as a solvent and catalyst, facilitating proton transfer during cyclization .
Challenges and Optimization
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that pyrazole derivatives, including 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine, exhibit promising antitumor properties. These compounds can inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis. For instance, derivatives with similar structures have shown effectiveness against various cancer cell lines, suggesting that modifications to the pyrazole scaffold can enhance their anticancer activity .
Neuroprotective Effects
Studies have highlighted the neuroprotective potential of pyrazole derivatives in treating central nervous system disorders such as Alzheimer's disease and Parkinson's disease. The ability of these compounds to modulate neurotransmitter systems and reduce neuroinflammation has been documented . Specifically, compounds derived from the pyrazolo[3,4-d]thiazole framework have been linked to improved cognitive functions in preclinical models.
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazoles are well-established, with several studies demonstrating that they can inhibit pro-inflammatory cytokines. This property is particularly relevant for developing treatments for chronic inflammatory diseases . The mechanism often involves the modulation of signaling pathways associated with inflammation.
Agrochemical Applications
Pesticidal Activity
Compounds similar to 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine have shown efficacy as pesticides. Their ability to disrupt metabolic processes in pests makes them suitable candidates for agricultural applications . Research has indicated that these compounds can effectively target specific pest species while minimizing toxicity to non-target organisms.
Synthesis and Characterization
The synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure of synthesized compounds .
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of a series of pyrazole derivatives, including 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine. The researchers utilized cell viability assays to assess the cytotoxicity against various cancer cell lines. Results indicated that modifications to the pyrazole ring significantly enhanced antitumor activity, with some derivatives exhibiting IC50 values in the low micromolar range .
Case Study 2: Neuroprotection
In another study focusing on neurodegenerative diseases, researchers assessed the neuroprotective effects of pyrazole derivatives in a mouse model of Alzheimer's disease. The results demonstrated that treatment with these compounds led to a significant reduction in amyloid-beta plaque formation and improved cognitive function compared to control groups .
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-ylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolo-thiazole core is shared among several derivatives, with differences in substituents dictating properties:
Key Observations:
- Substituent Impact: The introduction of electron-withdrawing groups (e.g., nitro in ) enhances antioxidant activity but may reduce solubility.
- Core Modifications: Replacing the pyrazolo-thiazole core with imidazo-thiazole (as in ) alters enzyme-binding affinity, highlighting the importance of heterocyclic geometry in drug design.
Crystallographic Insights
- Planarity and Packing: Pyrazolo-thiazole derivatives exhibit planar cores with dihedral angles (e.g., 19.63° in ) influencing π–π stacking and hydrogen bonding. These features correlate with solid-state stability and solubility profiles .
Biological Activity
3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and molecular modeling studies associated with this compound, highlighting its anticancer and antimicrobial properties.
The molecular formula of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine is , with a molecular weight of 240.28 g/mol. The compound features a pyrazole ring fused to a thiazole moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H8N4S |
| Molecular Weight | 240.28 g/mol |
| InChI | InChI=1S/C12H8N4S/c1-8... |
| InChIKey | YTFZDXUVDUIKQU-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]thiazole exhibit significant anticancer properties. For instance, a study focused on various compounds, including those containing the pyrazolo structure, showcased their ability to inhibit cancer cell proliferation across several types of cancer cells such as breast (MDA-MB-231) and liver (HepG2) cancer cells.
Case Study: MDA-MB-231 Cells
In vitro evaluations revealed that compounds related to 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine induced apoptosis in MDA-MB-231 cells at concentrations as low as 1.0 μM. The compounds enhanced caspase-3 activity significantly, indicating their role in programmed cell death pathways. This suggests that these compounds can be developed into effective anticancer agents targeting breast cancer cells .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Pyrazole derivatives have been reported to possess antibacterial and antiviral properties. For example, some studies indicated that similar structures exhibited activity against various pathogens, including Mycobacterium tuberculosis and viruses causing hepatitis .
Antiviral Activity
Research on related pyrazole derivatives has highlighted their antiviral potential against several viral strains. Compounds derived from the pyrazolo framework demonstrated effective inhibition of viral replication in cell cultures, suggesting a pathway for developing new antiviral therapies .
Molecular Modeling Studies
Molecular docking studies have been employed to understand the interaction of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine with biological targets. These studies help predict the binding affinity and elucidate the mechanism of action at the molecular level. The results indicate that this compound can effectively bind to target proteins involved in cancer cell proliferation and viral replication .
Q & A
Q. What are the optimized synthetic routes for 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine, and how do reaction conditions influence yield?
The compound can be synthesized via cyclization reactions using eco-friendly catalysts. For instance, chitosan under solvent-free conditions promotes the formation of the pyrazolo-thiazole core via condensation of barbituric acids, aldehydes, and pyrazol-5-amines . Key steps include:
- Cyclization : Use ethyl acetoacetate or ethyl benzoate as ketoester precursors in dioxane.
- Catalyst optimization : Chitosan enhances reaction efficiency and reduces byproducts.
- Yield improvement : Elevated temperatures (120°C) and phosphorous oxychloride facilitate cyclization of thiourea intermediates .
Q. How is the structural integrity of this compound confirmed post-synthesis?
X-ray crystallography is the gold standard. For example:
- Single-crystal analysis : Resolve bond lengths and angles using SHELXL refinement software .
- Spectroscopic validation : (δ 7.2–7.5 ppm for phenyl protons) and IR (stretching at 3350 cm for NH) confirm functional groups .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine?
Molecular docking studies using software like AutoDock Vina can simulate interactions with target proteins (e.g., bacterial enzymes). Steps include:
- Protein preparation : Retrieve crystal structures (e.g., Mycobacterium tuberculosis enoyl reductase) from PDB.
- Ligand optimization : Minimize energy of the compound using Gaussian08.
- Binding affinity analysis : Prioritize derivatives with docking scores ≤ −8.0 kcal/mol for in vitro testing .
Q. What strategies resolve contradictions in antimycobacterial activity data across derivatives?
Contradictions may arise from substituent effects. Systematic approaches include:
Q. How are eco-friendly synthesis methods applied to scale-up production without compromising purity?
Green chemistry principles are critical:
- Solvent-free reactions : Minimize waste (e.g., chitosan-catalyzed cyclization under microwave irradiation) .
- Column chromatography alternatives : Employ recrystallization in ethanol/water mixtures for purification .
Methodological Challenges and Solutions
Q. What experimental designs are recommended for analyzing the compound’s photophysical properties?
- UV-Vis spectroscopy : Measure λ in DMSO (typically 280–320 nm for pyrazolo-thiazoles).
- Fluorescence quenching : Titrate with metal ions (e.g., Cu) to assess chelation potential .
Q. How can crystallographic data from SHELX be validated for novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
